molecular formula C63H94N18O13S B1598694 (3,4-Dehydro-Pro2,4)-Substance P CAS No. 87367-30-4

(3,4-Dehydro-Pro2,4)-Substance P

Cat. No.: B1598694
CAS No.: 87367-30-4
M. Wt: 1343.6 g/mol
InChI Key: IZMAQANHSVBAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Mammalian Tachykinins and the Neurokinin Receptor Family

The mammalian tachykinin system is a crucial signaling pathway involved in a wide array of biological functions. Its components are found throughout the central and peripheral nervous systems, as well as in non-neuronal tissues such as immune and endothelial cells. wikipedia.orgsigmaaldrich.com

Substance P (SP) is an undecapeptide (a peptide composed of 11 amino acids) and a prominent member of the tachykinin family. rndsystems.com It is produced from the preprotachykinin-A (PPT-A) gene through alternative splicing. rndsystems.com The amino acid sequence of Substance P is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. rndsystems.com As a neurotransmitter and neuromodulator, Substance P is implicated in a vast range of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. wikipedia.orgmdpi.com

The biological actions of tachykinins are mediated by three main neurokinin receptor subtypes: NK1R, NK2R, and NK3R. nih.govnih.gov These receptors belong to the G protein-coupled receptor superfamily. nih.gov While there is some cross-reactivity, each receptor subtype exhibits a preferential affinity for a specific endogenous tachykinin. nih.gov

Receptor SubtypePreferred Endogenous Ligand
NK1R Substance P (SP)
NK2R Neurokinin A (NKA)
NK3R Neurokinin B (NKB)

Substance P displays the highest affinity for the NK1R. nih.gov Neurokinin A (NKA) preferentially binds to NK2R, and Neurokinin B (NKB) shows the highest affinity for NK3R. nih.gov This preferential binding is a key factor in the distinct biological roles mediated by the activation of each receptor subtype.

The widespread distribution of tachykinins and their receptors underscores their involvement in a multitude of physiological and pathophysiological conditions. In research, the tachykinin system is a subject of intense investigation for its role in:

Pain and Inflammation: Substance P and the NK1R are significantly involved in the transmission of pain signals and the inflammatory response.

Neurotransmission: Tachykinins act as excitatory neurotransmitters in the central and peripheral nervous systems. nih.gov

Smooth Muscle Contractility: These peptides are potent stimulators of smooth muscle contraction in the gastrointestinal, respiratory, and urinary tracts.

Immune System Modulation: Substance P can influence the function of various immune cells. wikipedia.org

Cell Growth and Proliferation: The tachykinin system has been shown to play a role in cell proliferation and tissue repair. rndsystems.com

Rationale for Peptide Analog Design in Neuropeptide Research

While endogenous neuropeptides like Substance P are vital for physiological function, their therapeutic potential is often limited by factors such as poor metabolic stability and a lack of receptor selectivity. To overcome these limitations, researchers design and synthesize peptide analogs, which are structurally modified versions of the native peptide.

A variety of chemical strategies can be employed to modify the structure of a peptide and, consequently, its biological properties. These strategies include:

Amino Acid Substitution: Replacing one or more amino acids with natural or unnatural amino acids can alter receptor binding affinity, selectivity, and stability. For example, the substitution with D-amino acids (the stereoisomer of the naturally occurring L-amino acids) can enhance resistance to enzymatic degradation.

Backbone Modification: Altering the peptide backbone, for instance by introducing N-methylation, can improve metabolic stability.

Cyclization: Introducing cyclic constraints into a linear peptide can enhance its conformational rigidity, leading to increased receptor affinity and selectivity.

Introduction of Conformational Constraints: Incorporating specific chemical modifications that restrict the peptide's flexibility can lock it into a biologically active conformation.

Peptides in solution are often highly flexible, adopting a multitude of conformations. However, when a peptide binds to its receptor, it typically assumes a single, specific conformation. By introducing conformational constraints into a peptide analog, researchers aim to pre-organize the peptide into this "bioactive" conformation. This can lead to several advantages:

Increased Affinity: A conformationally constrained peptide has a lower entropic penalty upon binding to its receptor, which can result in higher binding affinity.

Enhanced Selectivity: A rigid analog may fit precisely into the binding pocket of one receptor subtype but not others, leading to improved selectivity.

Improved Stability: A constrained conformation can make the peptide less susceptible to degradation by proteases.

Significance of Proline Residue Modifications in Peptide Chemistry

Proline is a unique proteinogenic amino acid due to its cyclic side chain, which connects back to the backbone amide nitrogen. nih.govwikipedia.org This rigidity imposes significant conformational constraints on the peptide chain, often inducing turns and disrupting regular secondary structures like alpha-helices and beta-sheets. nih.govwikipedia.orgembopress.org The distinct structure of proline means it can exist in both cis and trans conformations of the peptide bond, with the energy barrier between these two states being lower than for other amino acids. acs.org This isomerization can be a rate-limiting step in protein folding. nih.gov

Modification of proline residues is a powerful tool in peptide chemistry. Introducing substituents on the proline ring can influence the cis/trans isomer ratio and the local conformation of the peptide backbone. researchgate.net For instance, the introduction of a double bond to create 3,4-dehydroproline further alters the ring's geometry and electronic properties. This modification can stabilize specific conformations and has been shown to modulate the biological activity of peptides. nih.gov The ability to control peptide structure through such modifications is a key strategy for enhancing the stability and activity of proteins and peptides. nih.gov

Defining the Research Significance of (3,4-Dehydro-Pro2,4)-Substance P as a Modified Substance P Analog

Substance P is an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. wikipedia.org It plays a crucial role in pain transmission, inflammation, and immune responses. nih.govwikipedia.orgelisakits.co.uk The two proline residues at positions 2 and 4 are critical for its three-dimensional structure and interaction with the NK1 receptor.

The hypothetical analog, this compound, introduces 3,4-dehydroproline at both of these key positions. The research significance of synthesizing and studying such a molecule would be multi-faceted:

Modulating Biological Activity: The introduction of dehydroproline can lead to analogs with altered potency, selectivity, or stability. Studying this compound could reveal whether these modifications enhance or diminish its activity at the NK1 receptor, or potentially alter its selectivity for other tachykinin receptors.

Improving Metabolic Stability: Proline-containing peptides are susceptible to cleavage by specific peptidases. nih.gov Modifying the proline residues could increase the peptide's resistance to enzymatic degradation, potentially leading to a longer duration of action.

Developing Novel Therapeutic Agents: A deeper understanding of the structure-activity relationships of Substance P analogs could lead to the design of more potent and selective agonists or antagonists for the NK1 receptor. Such compounds could have therapeutic potential in managing pain, inflammation, and other conditions where Substance P is implicated. nih.gov

Detailed Research Findings

As direct experimental data for this compound is limited, the following tables provide relevant information on the parent compound, Substance P, and the general effects of proline modifications.

Table 1: Properties of Substance P

Property Value Source
Amino Acid Sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 wikipedia.org
Molecular Formula C63H98N18O13S wikipedia.org
Primary Receptor Neurokinin-1 (NK1) Receptor wikipedia.orgnih.gov

| Key Biological Functions | Neurotransmission of pain, inflammation, vasodilation, immune modulation | nih.govwikipedia.orgrndsystems.com |

Table 2: Influence of Proline Modifications on Peptide Properties

Modification Effect on Peptide Structure and Function Source
Proline Residue Induces turns and kinks; restricts backbone flexibility; exists in cis/trans isomers. nih.govwikipedia.orgembopress.org
4-Substituted Prolines Can tune the cis/trans amide bond ratio; alter local conformation. nih.govresearchgate.net

| 3,4-Dehydroproline | Introduces a double bond, further restricting ring pucker; can modulate peptide conformation and bioactivity. | nih.gov |

Properties

IUPAC Name

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H94N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,13-18,21-22,37,40-49H,10-12,19-20,23-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMAQANHSVBAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3C=CCN3C(=O)C(CCCCN)NC(=O)C4C=CCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H94N18O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399315
Record name AC1N2R9V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1343.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87367-30-4
Record name AC1N2R9V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Structural Characterization of 3,4 Dehydro Pro2,4 Substance P

Synthetic Methodologies for (3,4-Dehydro-Pro2,4)-Substance P

The creation of this compound relies on established and modified peptide synthesis techniques. The choice of methodology is critical to accommodate the specific chemical properties of the dehydroproline residues and to ensure the successful assembly of the final peptide.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic peptides like Substance P and its analogs. bachem.combohrium.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.compeptide.com The key advantage of SPPS lies in its efficiency and the ease of purification, as excess reagents and soluble by-products can be removed by simple washing and filtration steps. bachem.com

For the synthesis of peptides containing dehydroproline, the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed. bohrium.combeilstein-journals.org In this approach, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by more acid-labile groups like tert-butyl (tBu). peptide.com The synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide using a mild base, typically piperidine (B6355638) in a polar aprotic solvent. bachem.com

Washing: Thorough washing of the resin to remove the deprotection reagents and by-products. bachem.com

Coupling: Addition of the next Fmoc-protected amino acid, which is activated by a coupling reagent to facilitate the formation of a peptide bond. peptide.com

Washing: Another series of washes to remove excess activated amino acid and coupling by-products. bachem.com

This cycle is repeated until the entire peptide sequence is assembled. peptide.com The use of automated peptide synthesizers can significantly streamline this process, allowing for the efficient construction of diverse peptide sequences. beilstein-journals.org

The introduction of 3,4-dehydro-L-proline at positions 2 and 4 of the Substance P sequence requires specific considerations. This non-standard amino acid, with its carbon-carbon double bond within the pyrrolidine (B122466) ring, can influence the peptide's conformation. The synthesis of peptides with such modified proline residues can be achieved through a "proline editing" approach, where a hydroxyproline (B1673980) residue is first incorporated into the peptide chain and then chemically modified on the solid support to yield the desired dehydroproline. nih.gov

Alternatively, Fmoc-protected 3,4-dehydro-L-proline can be synthesized and used directly in SPPS. The coupling of this and other sterically hindered amino acids can sometimes be challenging, potentially leading to incomplete reactions. bohrium.comnih.gov To overcome this, optimized coupling reagents and reaction conditions, such as the use of microwave-assisted synthesis, can be employed to enhance the efficiency of the coupling step. nih.gov

Following the completion of the peptide assembly on the solid support, the crude peptide is cleaved from the resin and all protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions. nih.gov The resulting crude peptide mixture contains the desired product along with truncated sequences, deletion sequences, and other impurities.

Purification is most commonly achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov This technique separates the target peptide from impurities based on differences in hydrophobicity. The crude peptide mixture is dissolved in a suitable solvent and injected onto a C18 column. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to elute the components. The fractions containing the pure peptide, as determined by analytical HPLC, are collected, pooled, and then lyophilized to obtain the final product as a fluffy powder.

In some cases, a two-step purification process or alternative chromatographic methods may be necessary to achieve the desired level of purity, especially for complex or difficult-to-purify peptides. researchgate.netmdpi.com

Spectroscopic and Chromatographic Validation of this compound Structure

Rigorous analytical techniques are essential to confirm the identity and purity of the synthesized peptide. These methods provide definitive evidence of the correct molecular weight and a high degree of homogeneity, which are critical for subsequent biological studies.

Analytical RP-HPLC is the gold standard for assessing the purity of synthetic peptides. beilstein-journals.org A small amount of the purified peptide is injected onto an analytical C18 column, and the elution profile is monitored by UV absorbance, typically at 214 nm and 280 nm. A pure peptide should ideally yield a single, sharp peak. The percentage purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. This method is highly sensitive and can detect even minor impurities. The retention time of the peptide is also a characteristic property under specific chromatographic conditions.

Table 1: HPLC Parameters for Purity Assessment

ParameterValue
Column Reverse-Phase C18
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of Mobile Phase B
Flow Rate Typically 1.0 mL/min for analytical columns
Detection UV Absorbance at 214 nm and 280 nm

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the synthesized peptide, thereby verifying its primary structure. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptides.

The analysis provides a mass-to-charge (m/z) ratio of the peptide. For this compound, the experimentally determined molecular weight should match the calculated theoretical molecular weight. The native Substance P has a molecular weight of approximately 1347.6 g/mol . nih.gov The introduction of two dehydroproline residues in place of two proline residues results in a decrease in molecular weight.

Table 2: Molecular Weight Comparison

CompoundSequenceCalculated Monoisotopic Mass (Da)
Substance PArg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂~1347.73
This compoundArg-ΔPro-Lys-ΔPro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂~1343.70

Note: The exact mass can vary slightly based on isotopic distribution.

High-resolution mass spectrometry can further confirm the elemental composition of the peptide, providing an additional layer of structural validation.

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Conformational analysis of peptides is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful, non-destructive techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific NMR data for this compound is not published in detail, studies on other proline-containing peptides provide a framework for what such an analysis would entail. 1H and 13C NMR would be used to assign the chemical shifts of all protons and carbons in the molecule.

Key NMR parameters for conformational analysis include:

Chemical Shifts: The chemical shifts of the alpha-protons (Hα) and amide protons (NH) are sensitive to the local secondary structure.

Nuclear Overhauser Effect (NOE): Through-space interactions between protons, detected by NOESY experiments, provide distance constraints that are fundamental for determining the three-dimensional structure.

Coupling Constants (J-couplings): These provide information about dihedral angles within the peptide backbone and side chains.

For this compound, NMR studies would be particularly focused on the conformational effects of the dehydro-proline residues. The double bond in the proline ring reduces its flexibility, and NMR would be instrumental in determining the resulting ring pucker and its influence on the cis-trans isomerization of the peptide bond preceding the proline residues.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a highly sensitive method for examining the secondary structure of peptides in solution. The technique measures the differential absorption of left- and right-circularly polarized light. Different secondary structures (α-helix, β-sheet, random coil) have characteristic CD spectra.

Without specific experimental data, a hypothetical data table for the characterization of this compound is presented below for illustrative purposes.

ParameterValue
Molecular Formula C63H94N18O13S
CAS Number 87367-30-4
Molecular Weight 1343.6 g/mol

Receptor Binding Affinity and Selectivity of 3,4 Dehydro Pro2,4 Substance P

Radioligand Binding Assays for Neurokinin Receptors

Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand, such as (3,4-Dehydro-Pro2,4)-Substance P, and its receptors. These assays measure the affinity of a ligand for a receptor by quantifying the binding of a radiolabeled form of a ligand to a preparation of receptors.

To perform binding assays, a source of neurokinin receptors is required. This is typically achieved by preparing membranes from tissues or cells that express these receptors. Common sources include mammalian brain tissue, which is rich in neurokinin receptors, or cultured cell lines that have been genetically engineered to express a specific receptor subtype (e.g., NK1R, NK2R, or NK3R).

The general procedure involves the homogenization of the tissue (e.g., rat cerebral cortex) or cells in a suitable buffer. nih.gov The homogenate is then subjected to centrifugation steps to isolate the crude membrane fraction, which contains the receptors. This membrane preparation is washed to remove endogenous substances that might interfere with the assay and is then resuspended in a buffer for use in the binding experiments.

Competitive binding assays are used to determine the affinity of an unlabeled compound (the "competitor," in this case this compound) for a receptor. In this setup, a fixed concentration of a radiolabeled ligand (often a tritiated or iodinated form of a known high-affinity ligand for the receptor) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor.

The unlabeled compound competes with the radiolabeled ligand for the same binding sites on the receptor. As the concentration of the unlabeled competitor increases, it displaces more of the radiolabeled ligand, and the amount of radioactivity bound to the membranes decreases. By measuring the radioactivity at each competitor concentration, a competition curve is generated. This curve is then used to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.

The IC50 value obtained from the competitive binding experiment is dependent on the concentration of the radiolabeled ligand used. To obtain a more absolute measure of affinity, the IC50 is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki value represents the affinity of the competitor for the receptor.

N/A: Data not available in the reviewed literature.

In Vitro Biological Activity and Functional Characterization of 3,4 Dehydro Pro2,4 Substance P

Analysis of Post-Receptor Signaling Pathways

Downstream Intracellular Signaling Events (e.g., MAPK pathway activation)

The introduction of 3,4-dehydro-proline residues into the Substance P (SP) peptide sequence at positions 2 and 4 creates the analogue (3,4-Dehydro-Pro2,4)-Substance P. This structural modification has the potential to significantly alter the peptide's conformational properties and, consequently, its interaction with neurokinin receptors (NKRs) and the subsequent activation of intracellular signaling cascades. While specific data on the direct effects of this compound on downstream signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway, remains limited in publicly available research, we can infer potential activities based on the known signaling of the parent molecule, Substance P, and the influence of dehydro-proline modifications on other peptides.

Substance P, the parent peptide, is a well-established agonist of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The binding of SP to NK1R is known to initiate a cascade of intracellular events. Activation of NK1R typically leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C, respectively.

Furthermore, Substance P has been shown to activate the MAPK pathway, a critical signaling cascade involved in regulating a wide array of cellular processes including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes several key kinases such as extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). For instance, studies have demonstrated that Substance P can induce the phosphorylation and activation of p38 MAPK, leading to the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6).

The incorporation of dehydro-proline residues, as seen in this compound, is a strategy often employed in peptide chemistry to introduce conformational constraints. This can lead to analogues with altered receptor binding affinities, selectivities, and potencies compared to the native peptide. For example, the synthesis and biological evaluation of other dehydro-proline containing peptide analogues have demonstrated a range of effects from weak agonism to potent inhibition of degradation, depending on the specific substitutions and the biological system being studied. nih.gov

While direct experimental evidence for this compound is not currently available in the literature, it is plausible that this analogue could modulate MAPK signaling. The conformational changes induced by the dehydro-proline substitutions might alter the peptide's interaction with the NK1R, potentially leading to biased signaling. This phenomenon, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor, is a recognized feature of GPCR pharmacology. Therefore, this compound could potentially act as a biased agonist, showing a different profile of MAPK pathway activation (e.g., altered ERK/p38/JNK phosphorylation ratios) compared to native Substance P.

Enzymatic Stability and Metabolic Profile of 3,4 Dehydro Pro2,4 Substance P

Evaluation of Stability in Biological Matrices

The stability of a peptide in biological matrices is a critical determinant of its in vivo activity and duration of action. For (3,4-Dehydro-Pro2,4)-Substance P, its resistance to enzymatic degradation is a key feature that distinguishes it from the native peptide.

Assessment of Resistance to Proteolytic Degradation in Plasma and Tissue Homogenates

Native Substance P has a notoriously short half-life in both tissue and blood, ranging from seconds to minutes. nih.govmdpi.com In contrast, it is significantly more stable in extracted blood plasma, where its half-life can extend to hours. nih.govmdpi.com This rapid degradation in tissues is due to the action of various peptidases.

The introduction of 3,4-dehydroproline residues at the 2nd and 4th positions of Substance P is anticipated to confer a significant increase in resistance to proteolytic degradation. Proline-containing peptides are already known to be more resistant to degradation compared to peptides with other amino acid sequences. nih.gov The conformational constraints imposed by the double bond in the dehydroproline ring structure are expected to further hinder the ability of peptidases to bind and cleave the peptide backbone. Studies on other peptides have shown that the incorporation of dehydroamino acids can lead to substantially higher proteolytic stability. nih.govchemrxiv.org

Therefore, it is projected that this compound would exhibit a markedly longer half-life in plasma and tissue homogenates compared to native Substance P. This enhanced stability would be a direct result of its increased resistance to the proteolytic enzymes that readily degrade the parent molecule.

Identification of Specific Peptidases Involved in Degradation (e.g., Neutral Endopeptidase, Angiotensin-Converting Enzyme)

The degradation of native Substance P is carried out by a number of specific peptidases. Key enzymes involved in its metabolism include:

Neutral Endopeptidase (NEP) : Also known as neprilysin, this is a major enzyme responsible for the inactivation of Substance P in the brain and peripheral tissues. mdpi.com

Angiotensin-Converting Enzyme (ACE) : This enzyme is also significantly involved in the degradation of Substance P, particularly in the vascular system. researchgate.netnih.gov

Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is known to cleave dipeptides from the N-terminus of polypeptides, especially when proline is in the penultimate position, which is the case for Substance P. nih.gov

Other enzymes : Chymotrypsin and matrix metalloproteinases have also been implicated in the breakdown of Substance P. mdpi.com

The modification in this compound, with the unsaturated proline residues, is expected to alter the peptide's conformation in such a way that it becomes a poor substrate for these enzymes. The rigidity imparted by the dehydroproline residues could prevent the peptide from fitting into the active sites of NEP and ACE, thereby significantly reducing its rate of degradation.

Impact of 3,4-Dehydroproline Modification on Peptide Half-Life

The substitution of proline with 3,4-dehydroproline is a strategic modification aimed at extending the biological half-life of Substance P, thereby enhancing its potential therapeutic efficacy.

Comparison of Stability Profile to Native Substance P and Other Analogs

CompoundHalf-Life in Tissue/CirculationKey Degrading Enzymes
Native Substance P Seconds to minutes nih.govmdpi.comNeutral Endopeptidase, Angiotensin-Converting Enzyme, Dipeptidyl Peptidase IV mdpi.comresearchgate.netnih.govnih.gov
Retro-Inverso Analogs Increased metabolic stability nih.govReduced susceptibility to standard peptidases
This compound Expected to be significantly longer than native Substance PExpected reduced susceptibility to NEP, ACE, and DPP-IV

This table is based on available data for native Substance P and general findings for peptide analogs. The data for this compound is projected.

Mechanisms of Enhanced or Reduced Enzymatic Stability

The enhanced enzymatic stability of this compound can be attributed to several key mechanisms:

Conformational Rigidity : The double bond in the 3,4-dehydroproline ring restricts the conformational flexibility of the peptide backbone. nih.gov This rigidity makes it difficult for the peptide to adopt the necessary conformation to fit into the active site of degrading enzymes.

Altered Peptide Bond Geometry : The presence of the dehydroproline residues can alter the geometry of the adjacent peptide bonds, making them less susceptible to hydrolysis by peptidases.

Steric Hindrance : The unique structure of dehydroproline may create steric hindrance that prevents the approach of proteolytic enzymes.

Conversely, it is theoretically possible, though less likely, that for certain specific and less common peptidases, the altered conformation could inadvertently create a more favorable substrate, leading to reduced stability. However, based on the known degradation pathways of Substance P and the documented effects of dehydroamino acids, the predominant effect is expected to be a significant enhancement of enzymatic stability.

Advanced Research Applications and Future Directions

(3,4-Dehydro-Pro2,4)-Substance P as a Pharmacological Probe

The introduction of unsaturation in the proline rings at positions 2 and 4 of the Substance P sequence confers unique conformational properties to the peptide. This modification makes This compound a valuable pharmacological probe for elucidating the intricacies of tachykinin receptor binding and activation.

Utility in Receptor Characterization and Functional Assays

The rigid structure imposed by the dehydro-proline substitutions helps to "lock" the peptide backbone into a more defined conformation. This conformational restriction is instrumental in mapping the binding pocket of the NK1 receptor. By comparing the binding affinity and functional potency of This compound with that of the native peptide and other analogues, researchers can infer the optimal geometry required for receptor recognition and subsequent signal transduction.

Functional assays, such as those measuring the mobilization of intracellular calcium or the accumulation of inositol (B14025) phosphate, are employed to characterize the agonistic or antagonistic properties of this analogue. The unique conformational stance of This compound can lead to altered efficacy and potency at the NK1 receptor, providing valuable data on the conformational changes required to initiate downstream signaling cascades.

Applications in Investigating Tachykinin-Mediated Physiological Processes in Preclinical Models

In preclinical models, This compound can be used to selectively probe the physiological roles of tachykinin systems. For instance, its application in animal models of inflammation, pain, or neurogenic inflammation can help to delineate the specific contributions of the conformational state of Substance P to these processes. By observing the physiological responses to this conformationally constrained analogue, scientists can gain a deeper understanding of how the flexibility of the native peptide influences its biological activity in complex in vivo systems.

Potential for Further Peptide Engineering

The scaffold of This compound provides a solid foundation for the development of second-generation analogues with enhanced properties. The inherent conformational rigidity can be exploited to design new peptides with improved receptor selectivity and metabolic stability.

Development of Chimeric Peptides Incorporating this compound Scaffolds

Chimeric peptides, which combine recognition elements from different parent molecules, represent a promising avenue for peptide-based drug design. The conformationally defined N-terminal fragment of This compound could be fused with C-terminal sequences from other tachykinins, such as Neurokinin A or Neurokinin B, to create novel ligands. Such chimeras could exhibit unique receptor activation profiles, potentially acting as biased agonists that preferentially activate certain signaling pathways over others. This approach could lead to the development of highly specific pharmacological tools and therapeutic candidates.

Strategies for Modulating Metabolic Stability and Receptor Selectivity through Further Modifications

While the dehydro-proline modifications can influence metabolic stability, further chemical alterations can be introduced to enhance this property. Strategies such as N-methylation of the peptide backbone, substitution with non-natural amino acids, or cyclization can be employed to protect the peptide from enzymatic degradation.

Furthermore, additional modifications to the This compound sequence can fine-tune its selectivity for the different neurokinin receptor subtypes (NK1, NK2, and NK3). By systematically altering other amino acid residues in the context of the dehydro-proline-induced conformation, it may be possible to develop analogues with high affinity and selectivity for a single receptor subtype, thereby minimizing off-target effects.

Contribution to Understanding Peptide-Receptor Interactions at a Molecular Level

The study of This compound significantly contributes to our molecular-level understanding of how peptide ligands interact with their G protein-coupled receptors. The constrained conformation of this analogue provides a clearer picture of the ligand's shape when bound to the receptor.

Insights Gained from Structure-Activity Data for Neurokinin Receptor Ligand Design

The introduction of a double bond within the proline residues at positions 2 and 4 of Substance P imposes significant conformational constraints on the peptide backbone. These constraints are pivotal in defining the molecule's interaction with the different neurokinin receptor subtypes. While specific quantitative binding and functional activity data for this compound is not extensively detailed in publicly available literature, the principles derived from studies of similar conformationally restricted SP analogs provide a strong basis for understanding its utility.

The proline residue at position 4, in particular, has been identified as a key determinant for NK1 receptor selectivity. biu.ac.il Modifications at this position can dramatically alter the binding affinity and functional potency of the ligand. The introduction of a 3,4-dehydro-proline residue is a strategy to induce a more rigid conformation, which can either enhance or diminish receptor binding depending on whether the induced shape is complementary to the receptor's binding pocket.

Studies on other conformationally constrained analogs have shown that restricting the flexibility of the N-terminal portion of Substance P can lead to a significant increase in selectivity for a particular neurokinin receptor. For instance, the incorporation of a γ-lactam conformational constraint in the C-terminal region of a Neurokinin A analog resulted in a potent and highly selective NK2 receptor agonist. This highlights the principle that specific conformations are recognized differently by each receptor subtype.

The insights gained from studying analogs like this compound can be summarized as follows:

Conformational Restriction and Receptor Selectivity: The rigidity imposed by the dehydro-proline residues helps to "pre-organize" the peptide into a specific three-dimensional shape. This can lead to a higher affinity for a particular receptor subtype that has a complementary binding site, while reducing its affinity for other receptors.

Probing the Bioactive Conformation: By observing how the biological activity changes with the introduction of these conformational constraints, researchers can deduce the likely "bioactive conformation" of the natural ligand when it is bound to its receptor. This information is invaluable for the rational design of non-peptide mimetics that can adopt a similar conformation.

Understanding the Role of Specific Residues: The modification of specific amino acids, such as the proline residues in this case, and the subsequent analysis of the pharmacological effects allow for a detailed understanding of the contribution of each part of the peptide to receptor binding and activation.

Interactive Table: Hypothetical Structure-Activity Relationship Data for this compound based on known principles of tachykinin receptor pharmacology. This table is for illustrative purposes as direct experimental data is not widely available.

CompoundModificationNK1 Receptor Affinity (Ki, nM)NK2 Receptor Affinity (Ki, nM)NK3 Receptor Affinity (Ki, nM)Functional Activity (Relative Potency)
Substance P-HighModerateLowPotent Agonist at NK1
This compoundDehydro-proline at positions 2 & 4Potentially Altered (Increased or Decreased)Potentially Altered (Increased or Decreased)Potentially Altered (Increased or Decreased)May exhibit increased selectivity for one receptor subtype

Future Directions in the Development of Research Tools for the Tachykinin System

The study of conformationally constrained analogs like this compound continues to shape the future of tachykinin research. The knowledge acquired from these molecules is steering the development of the next generation of research tools with enhanced properties.

Future research directions include:

Development of Subtype-Selective Fluorescent Ligands: By incorporating fluorescent probes into conformationally restricted and receptor-selective analogs, researchers can create powerful tools for visualizing receptor distribution and trafficking in real-time in living cells and tissues.

Design of Biased Agonists: The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another at the same receptor, is a rapidly growing area of pharmacology. Conformationally constrained peptides can stabilize specific receptor conformations that lead to biased signaling. This could result in the development of drugs with more targeted effects and fewer side effects.

Creation of Photoaffinity Labels: Incorporating photoreactive groups into selective analogs allows for the irreversible labeling of the ligand-binding pocket of the receptor. This technique is crucial for elucidating the precise molecular interactions between the ligand and the receptor, providing a detailed map of the binding site that can be used for structure-based drug design. The synthesis of Substance P analogs with photoaffinity labeling functions has been explored to achieve this goal. nih.gov

Peptidomimetics and Small Molecule Drug Design: The ultimate goal for many therapeutic applications is the development of small, orally bioavailable molecules. The conformational insights gained from rigid peptide analogs like this compound provide the foundational blueprint for designing non-peptidic molecules that can mimic the essential structural features required for potent and selective receptor interaction.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize (3,4-Dehydro-Pro2,4)-Substance P with high purity for experimental use?

  • Methodological Answer : Synthesis requires solid-phase peptide synthesis (SPPS) with 3,4-dehydroproline residues incorporated at positions 2 and 3. Post-synthesis, purity should be verified via reverse-phase HPLC and mass spectrometry. Structural confirmation can be achieved using circular dichroism (CD) spectroscopy to assess secondary structure integrity . Stability under physiological conditions (pH 7.4, 37°C) should be tested using degradation assays monitored by LC-MS .

Q. What analytical techniques are critical for assessing the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability testing should include:

  • Kinetic analysis : Track degradation rates via UV-Vis spectroscopy at 280 nm (aromatic residues) under varying pH and temperature conditions.
  • Oxidative stability : Use H₂O₂ challenge tests with thiobarbituric acid-reactive substances (TBARS) assay to quantify oxidation products .
  • Storage conditions : Compare lyophilized vs. liquid formulations using accelerated stability protocols (ICH Q1A guidelines) .

Q. How can researchers design in vitro assays to evaluate the neurokinin-1 receptor (NK1R) binding affinity of this compound?

  • Methodological Answer :

  • Competitive binding assays : Use radiolabeled Substance P (³H-SP) and membrane preparations from NK1R-expressing cells (e.g., CHO-K1). Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
  • Control experiments : Include wild-type Substance P and selective NK1R antagonists (e.g., aprepitant) to validate specificity .

Advanced Research Questions

Q. How can structural modifications like 3,4-dehydroproline residues alter the proteolytic resistance of Substance P in vivo?

  • Methodological Answer :

  • Protease susceptibility assays : Incubate the peptide with human plasma or purified enzymes (e.g., neutral endopeptidase, angiotensin-converting enzyme). Quantify degradation via LC-MS/MS and compare half-life (t₁/₂) to native Substance P .
  • Molecular dynamics simulations : Model interactions between the modified proline residues and protease active sites to predict resistance mechanisms .

Q. What experimental strategies address contradictory data on the pharmacokinetic (PK) profile of this compound across rodent models?

  • Methodological Answer :

  • Controlled variable analysis : Standardize factors like administration route (IV vs. intrathecal), dose, and animal strain. Use microdialysis for real-time measurement of cerebrospinal fluid concentrations .
  • Meta-analysis framework : Apply PRISMA guidelines to systematically compare PK studies, identifying confounding variables (e.g., assay sensitivity, sample preparation) .

Q. How can researchers optimize in vivo efficacy studies to distinguish between peripheral and central nervous system effects of this compound?

  • Methodological Answer :

  • Blood-brain barrier (BBB) penetration assays : Use tandem mass spectrometry to quantify peptide levels in brain homogenates vs. plasma after systemic administration .
  • Behavioral models : Compare outcomes in nociception (tail-flick test) and inflammation (carrageenan-induced edema) with and without BBB disruption (mannitol co-administration) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Nonlinear regression : Fit sigmoidal dose-response curves (variable slope) to calculate EC₅₀/ED₅₀ values.
  • ANOVA with post hoc tests : Use Tukey’s HSD for multiple comparisons in behavioral or biochemical assays.
  • Power analysis : Predefine sample sizes using G*Power to ensure statistical rigor .

Q. How should researchers handle outliers in functional assay data for this compound?

  • Methodological Answer :

  • Grubbs’ test : Identify statistical outliers (α = 0.05) in replicate experiments.
  • Root-cause analysis : Investigate technical errors (e.g., pipetting inaccuracies) or biological variability (e.g., animal age/stress levels) .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in cross-laboratory studies of this compound?

  • Methodological Answer :

  • Standard operating procedures (SOPs) : Document peptide handling, storage, and assay conditions in detail.
  • Open data practices : Share raw datasets and analysis code via repositories like Zenodo, adhering to FAIR principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.